Disulfuro de tetrabenciltiuram

Descripción general

Descripción

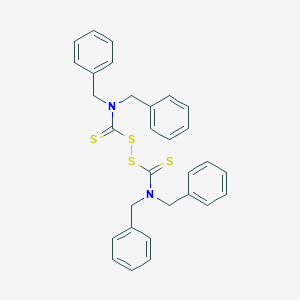

Tetrabenzylthiuram disulfide is an organosulfur compound with the chemical formula C30H28N2S4. It belongs to the dithiocarbamate family and is known for its role as a vulcanization accelerator in the rubber industry. This compound is characterized by its white powder form, melting point of 124°C, and boiling point of approximately 687°C .

Aplicaciones Científicas De Investigación

Tetrabenzylthiuram disulfide has a wide range of applications in scientific research:

Chemistry: Used as a vulcanization accelerator in the rubber industry, particularly in epoxidized natural rubber/nanosilica composites.

Biology: Acts as a fungicide and plant growth regulator.

Mecanismo De Acción

Target of Action

Tetrabenzylthiuram disulfide (TBzTD) is primarily used as a vulcanization accelerator in the rubber industry . Its main targets are natural rubber (NR), styrene-butadiene rubber (SBR), ethylene propylene diene monomer (EPDM), and nitrile rubber (NBR) systems . It acts as a fast curing primary and secondary accelerator in these applications .

Mode of Action

TBzTD was developed to replace thiurams such as TMTD, where the presence of nitrosamines is of concern . The compound works by accelerating the vulcanization process, which involves the cross-linking of polymer chains in rubber. This process enhances the physical properties of rubber, making it more resistant to heat and mechanical stress .

Biochemical Pathways

This process significantly alters the physical and chemical properties of the rubber, enhancing its durability and resilience .

Pharmacokinetics

Tbztd is considered an environmentally friendly compound .

Result of Action

The primary result of TBzTD’s action is the enhanced durability and resilience of rubber products. By accelerating the vulcanization process, TBzTD helps to create rubber products that are more resistant to heat and mechanical stress . Additionally, TBzTD is an environmentally friendly compound, as its use prevents the generation of nitrosamines, which are potential carcinogens .

Action Environment

The efficacy and stability of TBzTD can be influenced by various environmental factors. For instance, the temperature and pressure conditions during the vulcanization process can impact the effectiveness of TBzTD as a vulcanization accelerator . Furthermore, the presence of other chemicals in the rubber mixture can also affect the action of TBzTD .

Análisis Bioquímico

Biochemical Properties

Tetrabenzylthiuram disulfide is a fast curing primary and secondary accelerator in NR, SBR, and NBR applications . It was developed to replace thiurams such as TMTD, where the presence of nitrosamines is of concern

Cellular Effects

It is known that it has longer scorch times than TMTD and is sometimes used as a retarder in the vulcanization of PVC rubber .

Molecular Mechanism

It is known that the dibenzyl nitrosamine is not carcinogenic according to published material .

Temporal Effects in Laboratory Settings

Tetrabenzylthiuram disulfide is a stable compound under normal conditions with a recommended storage life of 1 year

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetrabenzylthiuram disulfide can be synthesized through the reaction of dibenzylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction involves the formation of sodium dibenzyl dithiocarbamate, which is then oxidized to form tetrabenzylthiuram disulfide. The oxidation can be carried out using hydrogen peroxide or other oxidizing agents .

Industrial Production Methods: In industrial settings, the synthesis of tetrabenzylthiuram disulfide typically involves the following steps:

- Mixing dibenzylamine and carbon disulfide in water.

- Adding sodium hydroxide to form sodium dibenzyl dithiocarbamate.

- Oxidizing the sodium dibenzyl dithiocarbamate with hydrogen peroxide or another suitable oxidant.

- Isolating and purifying the tetrabenzylthiuram disulfide product .

Análisis De Reacciones Químicas

Types of Reactions: Tetrabenzylthiuram disulfide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols and other sulfur-containing compounds.

Substitution: It can participate in nucleophilic substitution reactions, where the disulfide bond is cleaved and replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, aryl halides

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted thiuram disulfides

Comparación Con Compuestos Similares

Tetramethylthiuram disulfide (TMTD): Another thiuram disulfide used as a vulcanization accelerator.

Tetrabutylthiuram disulfide (TBTD): Similar in structure but with butyl groups instead of benzyl groups.

Uniqueness: Tetrabenzylthiuram disulfide is unique due to its high molecular weight, which improves scorch safety and nitrosamine safety in vulcanization processes. It provides a balance between efficient vulcanization and sufficient scorch delay, making it suitable for stable crosslink systems in tire applications .

Actividad Biológica

Tetrabenzylthiuram disulfide (TBzTD) is a chemical compound primarily recognized for its applications in rubber vulcanization and as a fungicide. This article delves into the biological activity of TBzTD, examining its mechanisms, effects on various biological systems, and potential implications for human health and the environment.

TBzTD is a thiuram disulfide derivative that exhibits significant biological activity through its interactions with various biological molecules. The compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution, which contribute to its biological effects.

- Oxidation : TBzTD can be oxidized to form sulfoxides and sulfones, which may exhibit different biological activities compared to the parent compound.

- Reduction : It can be reduced to thiols, potentially influencing redox-sensitive biological pathways.

- Substitution : The disulfide bond in TBzTD can be cleaved, allowing for the formation of various substituted thiuram disulfides that may have distinct biological properties.

Antifungal Properties

TBzTD has been documented for its antifungal activity. It acts as a fungicide by disrupting cellular processes in fungal organisms. Research has demonstrated that TBzTD can inhibit the growth of various fungi by interfering with their metabolic pathways. For instance, studies indicate that TBzTD effectively degrades certain fungal pathogens in agricultural settings, contributing to crop protection strategies.

Toxicological Studies

A comprehensive assessment of TBzTD's toxicological profile reveals both beneficial and adverse effects:

- Mutagenicity : Some studies indicate that thiuram disulfides, including TBzTD, may have mutagenic potential under certain conditions. However, recent evaluations suggest that TBzTD is less likely to induce mutagenic effects compared to other thiuram derivatives like tetramethylthiuram disulfide (TMTD) .

- Endocrine Disruption : There are concerns regarding the endocrine-disrupting potential of TBzTD. Investigations into its effects on hormone regulation and reproductive health are ongoing .

Agricultural Applications

In agricultural contexts, TBzTD has been utilized as a safe alternative to more hazardous fungicides. Its application in crop management has shown promising results in reducing fungal infections while minimizing environmental impact. A study highlighted the efficacy of TBzTD in degrading pathogenic fungi in papaya crops, demonstrating its potential as an environmentally friendly fungicide .

Rubber Industry

TBzTD serves as an accelerator in rubber vulcanization processes. Its use enhances the mechanical properties of rubber products while reducing the formation of harmful nitrosamines compared to traditional accelerators like TMTD. Research comparing TBzTD with other accelerators has shown that it provides superior performance without compromising safety .

Data Tables

| Property | Tetrabenzylthiuram Disulfide (TBzTD) | Comparison with TMTD |

|---|---|---|

| Chemical Structure | CHNS | Similar |

| Antifungal Activity | Effective against various fungi | Higher toxicity |

| Mutagenicity | Low risk | Moderate risk |

| Endocrine Disruption Potential | Under investigation | Higher concern |

| Application | Rubber vulcanization, fungicide | Rubber vulcanization |

Research Findings

Recent studies have focused on elucidating the mechanisms by which TBzTD exerts its biological effects. For example, researchers have identified specific enzymatic pathways involved in the degradation of fungal cell walls by TBzTD derivatives. Additionally, investigations into the compound's interactions with glutathione S-transferases (GSTs) have provided insights into its detoxification processes within plants .

Propiedades

IUPAC Name |

dibenzylcarbamothioylsulfanyl N,N-dibenzylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N2S4/c33-29(31(21-25-13-5-1-6-14-25)22-26-15-7-2-8-16-26)35-36-30(34)32(23-27-17-9-3-10-18-27)24-28-19-11-4-12-20-28/h1-20H,21-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITDFSFZHZYQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)SSC(=S)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872988 | |

| Record name | Tetrabenzylthiuram disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Water or Solvent Wet Solid | |

| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrakis(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10591-85-2 | |

| Record name | Tetrabenzylthiuram disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10591-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrakis(phenylmethyl)thioperoxydi(carbothioamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010591852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrakis(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabenzylthiuram disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(phenylmethyl)thioperoxydi(carbothioamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrakis(phenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tetrabenzylthiuram disulfide function as a vulcanization accelerator?

A1: While the provided abstracts don't elaborate on the exact mechanism, they highlight that TBzTD enhances the vulcanization process, improving the properties of the final rubber product. For instance, one study found that using TBzTD in combination with N‐t‐butyl‐2‐benzothiazole sulfenimide (TBSI) led to a significant decrease in compression set and improved retention of elongation at break after aging in railway rubber pads. [] This suggests that TBzTD participates in the formation of crosslinks within the rubber matrix, contributing to enhanced mechanical properties and aging resistance.

Q2: Are there any environmental advantages to using Tetrabenzylthiuram disulfide as a vulcanization accelerator?

A2: Yes, research suggests that TBzTD can be part of an environmentally friendly curing system for rubber. A study comparing a sulfur/TBSI/TBzTD system to a conventional sulfur/tetramethylthiuram disulfide (TMTD)/N‐cyclohexyl‐2‐benzothiazole sulfenamide (CZ) system found that the former resulted in rubber pads with improved aging resistance and a lower ratio of dynamic stiffness to static stiffness. [] Additionally, one synthesis method for TBzTD boasts reduced waste and emissions compared to traditional methods, further supporting its environmental benefits. []

Q3: What is the molecular formula and weight of Tetrabenzylthiuram disulfide?

A3: While the provided abstracts don't explicitly state the molecular formula and weight, they consistently refer to it as "tetrabenzylthiuram disulfide." Based on this name and general chemical knowledge, we can deduce its structure. The "tetrabenzyl" portion indicates four benzyl groups (C6H5CH2-) attached to the core structure. "Thiuram disulfide" refers to a functional group with the structure (R2NCS)2S2. Therefore, the molecular formula of TBzTD is C30H28N2S4, and its molecular weight is 540.82 g/mol.

Q4: Beyond rubber vulcanization, are there other applications for Tetrabenzylthiuram disulfide?

A4: Research indicates potential applications for TBzTD in fuel cell technology. One study describes its use in a composition for fuel cell bipolar plates. [] The addition of TBzTD, along with other disulfide compounds, to a polyphenylene sulfide resin and conductive filler mixture enhanced the electrical conductivity and mechanical strength of the bipolar plate. This highlights TBzTD's versatility and potential beyond its traditional role in the rubber industry.

Q5: What are the different methods for synthesizing Tetrabenzylthiuram disulfide?

A5: The provided research papers describe various methods for TBzTD synthesis. One method involves reacting dibenzylamine with carbon disulfide in the presence of sodium hydroxide, followed by oxidation with hydrogen peroxide and pH adjustment with sulfuric acid. [] Another approach utilizes an emulsifier in a toluene-water system, with hydrogen peroxide added for oxidation. [] Additionally, researchers are exploring the electrosynthesis of TBzTD using flow reactors. [] These varied synthetic routes highlight ongoing efforts to optimize the production process for efficiency, yield, and environmental impact.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.